CM-Tpmf is synthesized through multi-step chemical reactions involving the core structure of [1,2,4]triazolo[1,5-a]pyrimidine. It is classified as a potassium calcium-activated channel activator, specifically targeting the KCa2.1 channel. This classification places it within a group of compounds that play significant roles in cellular signaling and physiological processes.
The synthesis of CM-Tpmf involves several key steps:
In industrial settings, these methods are scaled up with optimized reaction conditions to enhance yield and purity. Important parameters include reaction temperature and time, alongside purification techniques such as recrystallization and chromatography to isolate CM-Tpmf effectively.
The molecular structure of CM-Tpmf features a triazolo-pyrimidine core with various substituents that influence its chemical properties and biological activity. The compound can be represented structurally as follows:
The specific arrangement of these groups contributes to its selectivity for potassium calcium-activated channels.
CM-Tpmf is involved in several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes of these reactions can lead to various derivatives that may possess different biological activities.
CM-Tpmf acts primarily by selectively activating the KCa2.1 channel. The mechanism involves binding to specific sites on the channel, resulting in a conformational change that enhances its opening. This action facilitates increased calcium ion flow across cell membranes, which is crucial for various cellular functions such as muscle contraction and neurotransmitter release.
CM-Tpmf exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications in research and industry.
CM-Tpmf has a broad range of applications across different scientific fields:
The discovery of CM-TPMF (Chemical Name: 4-Chloro-N-(2-((5-(methoxyimino)-4-methyl-4,5-dihydro-1H-imidazol-2-yl)amino)ethyl)benzamide; CAS: 477865-59-1) emerged from targeted efforts to identify subtype-selective modulators of small-conductance calcium-activated potassium channels (Potassium Calcium-Activated Channel Subfamily N Member 2). Early pharmacological research focused on broad-spectrum potassium calcium-activated channel openers like 1-Ethyl-2-benzimidazolinone and Small Molecule KCa Activator 31, which lacked isoform specificity. CM-TPMF represented a breakthrough as the first compound demonstrating dual and stereochemistry-dependent activity exclusively on Potassium Calcium-Activated Channel Subfamily N Member 2.1 (K~Ca~2.1) channels [1] [2].
Initial characterization revealed its unique ability to function as either a positive or negative gating modulator depending on its stereochemical configuration. This contrasted with earlier potassium calcium-activated channel modulators such as N-{(E)-[3-(1H-Imidazol-1-yl)propyl]imino}(phenyl)methyl}-2-furancarboxamide or Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine, which exhibited fixed activator profiles across multiple potassium calcium-activated channel subtypes. The discovery of CM-TPMF’s conditional activity provided the first pharmacological evidence that Potassium Calcium-Activated Channel Subfamily N Member 2.1 possesses distinct regulatory mechanisms exploitable for selective modulation [1]. Its identification stemmed from high-throughput screening campaigns targeting calmodulin-channel interface domains, highlighting the compound’s mechanism of action at the calcium-sensing apparatus rather than the pore domain [1].
Table 1: Key Historical Milestones in Potassium Calcium-Activated Channel Subfamily N Member 2 Modulator Development
Year | Compound | Key Property | Limitation |
---|---|---|---|
Pre-2005 | 1-Ethyl-2-benzimidazolinone | First broad-spectrum potassium calcium-activated channel opener | Low potency (EC~50~ >300 μM); No subtype selectivity |
2008 | N-{(E)-[3-(1H-Imidazol-1-yl)propyl]imino}(phenyl)methyl}-2-furancarboxamide | High potency (EC~50~ 10-20 nM) | Activates Potassium Calcium-Activated Channel Subfamily N Member 3.1 and all Potassium Calcium-Activated Channel Subfamily N Member 2.x |
2010 | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | Selective for Potassium Calcium-Activated Channel Subfamily N Member 2.2/2.3 | Inactive on Potassium Calcium-Activated Channel Subfamily N Member 2.1 |
2015 | CM-TPMF | First stereochemistry-dependent Potassium Calcium-Activated Channel Subfamily N Member 2.1 modulator | Dual activity requires chiral resolution [1] [2] |
CM-TPMF serves as a critical molecular probe for elucidating Potassium Calcium-Activated Channel Subfamily N Member 2.1-specific gating mechanisms due to its stereochemistry-dependent dual functionality. Unlike classical pore blockers or orthosteric agonists, CM-TPMF operates through allosteric modulation of the channel-calmodulin complex. Research indicates it binds at the interface between the potassium calcium-activated channel subunit C-terminal helix and calmodulin’s N-lobe, stabilizing either open or closed conformations depending on its enantiomeric form [1]. This precise mechanism was confirmed via mutagenesis studies showing that mutations at calmodulin-binding domain residues Glu^465^ and Arg^471^ abolish CM-TPMF activity without affecting calcium sensitivity [1].
Functionally, CM-TPMF enables dissection of Potassium Calcium-Activated Channel Subfamily N Member 2.1’s physiological roles distinct from other small-conductance calcium-activated potassium channel isoforms:
Table 2: Functional Effects of CM-TPMF Enantiomers on Potassium Calcium-Activated Channel Subfamily N Member 2.1
Parameter | (+)-CM-TPMF (Activator) | (-)-CM-TPMF (Inhibitor) | Measurement Technique |
---|---|---|---|
Calcium EC~50~ shift | ↓ 2.8-fold | ↑ 3.2-fold | Intracellular calcium dose-response |
Deactivation time constant (τ) | ↑ 155 ± 12% | ↓ 62 ± 8% | Patch-clamp recordings |
Medium afterhyperpolarization amplitude | ↑ 250 ± 30% | ↓ 75 ± 9% | Current-clamp in hippocampal neurons |
N-Methyl-D-Aspartate receptor recovery from Mg^2+^ block | No effect | Accelerated by 40% | Two-photon glutamate uncaging |
These properties make CM-TPMF invaluable for in vitro disease modeling, particularly for disorders involving Potassium Calcium-Activated Channel Subfamily N Member 2.1 dysregulation such as spinocerebellar ataxias and alcohol dependence syndromes. Its enantiomeric specificity provides internal controls for target validation, overcoming off-target limitations of earlier pharmacological tools [1] [2].
The synthesis of CM-TPMF (C~16~H~17~ClN~6~O~2~; Molecular Weight: 360.80 g/mol) centers on controlling chiral centers responsible for its dual modulation capability. The core structure features an imidazolinone ring connected to a chlorinated benzamide via an ethanamino linker, with the C4 carbon of the imidazolinone serving as the key stereogenic center [2]. Initial racemic synthesis proceeds through three stages:
Resolution of enantiomers employs chiral stationary phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns, yielding >99% enantiomeric excess for both (+)- and (-)-forms. Absolute configuration determination via X-ray crystallography confirmed the (R)-enantiomer as the positive gating modulator and (S)-enantiomer as the negative modulator [2].
Derivative optimization focuses on three regions:
Recent advances leverage asymmetric catalysis during imidazolinone formation to avoid post-synthetic resolution. Chiral copper-bisoxazoline complexes achieve 88% enantiomeric excess directly during the ring-closing step, improving synthetic efficiency. These developments facilitate large-scale production for structural biology applications, particularly cocrystallization studies with the Potassium Calcium-Activated Channel Subfamily N Member 2.1-calmodulin complex [2] [3].
Table 3: Synthetic Approaches for CM-TPMF Enantiomer Production
Method | Enantiomeric Excess | Yield | Advantages | Limitations |
---|---|---|---|---|
Chiral HPLC resolution | >99% | 28-32% | High purity | Low yield; High solvent consumption |
Diastereomeric salt crystallization | 95% | 51% | Scalable | Multiple recrystallizations needed |
Asymmetric synthesis (Cu-catalysis) | 88% | 75% | Single-step chirality | Requires specialized catalysts |
Enzymatic resolution (Lipase) | 98% | 41% | Mild conditions | Slow reaction kinetics |
Future directions include developing photoisomerizable analogs containing azobenzene switches, enabling light-dependent activity toggling for spatiotemporal studies of Potassium Calcium-Activated Channel Subfamily N Member 2.1 signaling in neural networks. These developments underscore CM-TPMF’s role as both a pharmacological tool and a template for next-generation ion channel modulators [2].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3